methyl 5-oxopiperazine-2-carboxylate
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Overview
Description
Methyl 5-oxopiperazine-2-carboxylate is a chemical compound with the molecular formula C₆H₁₀N₂O₃ and a molecular weight of 158.16 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of a carboxylate group and a ketone group on the piperazine ring .
Preparation Methods
The synthesis of methyl 5-oxopiperazine-2-carboxylate can be achieved through several routes. One common method involves the conjugate addition of glycine methyl or ethyl ester hydrochlorides to β-nitroacrylates, followed by the reduction of the nitro group to an amine and subsequent cyclization to form the piperazine ring . Another approach involves the Michael addition of a primary amine to methyl 2-chloro-2-cyclopropylideneacetate, followed by acylation and ring-closing nucleophilic substitution . These methods typically yield the desired product in high purity and yield .
Chemical Reactions Analysis
Methyl 5-oxopiperazine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen gas with a nickel catalyst for reduction, and acyl chlorides for acylation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group in the synthesis process yields an amine, which can then undergo further cyclization to form the piperazine ring .
Scientific Research Applications
Methyl 5-oxopiperazine-2-carboxylate has several scientific research applications. It is used as a fatty acid inhibitor, cyanide chloride potassium ion channel blocker, and an extract dilution analysis reagent . Additionally, it is employed in the study of statins and their effects on cholesterol metabolism
Mechanism of Action
The mechanism of action of methyl 5-oxopiperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. As a fatty acid inhibitor, it likely interferes with the enzymes involved in fatty acid synthesis and metabolism . As a potassium ion channel blocker, it may bind to and inhibit the function of these channels, affecting cellular ion balance and signaling . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 5-oxopiperazine-2-carboxylate can be compared to other similar compounds, such as alkyl 3-substituted 5-oxopiperazine-2-carboxylates . These compounds share a similar piperazine backbone but differ in the substituents attached to the ring. The unique combination of functional groups in this compound, including the carboxylate and ketone groups, distinguishes it from other piperazine derivatives and contributes to its specific properties and applications .
Properties
CAS No. |
1698684-09-1 |
---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.2 |
Purity |
93 |
Origin of Product |
United States |
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